7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is a heterocyclic compound characterized by a seven-membered azepine ring fused to a benzene ring. This compound features a bromine atom at the 7-position and a carboxylic acid group at the 4-position, making it notable for its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is and it has the unique identifier 313735-42-1 in chemical databases .
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is classified under heterocyclic compounds, specifically within the azepine family. Its structural attributes allow it to be investigated for various pharmacological activities, particularly in the development of therapeutic agents.
The synthesis of 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can be achieved through several synthetic routes. One common approach involves the cyclization of appropriate precursors under specific conditions to yield the desired compound.
A typical synthetic route may include:
The molecular structure of 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid features:
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid can undergo various chemical reactions:
These reactions highlight the versatility of 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid as a scaffold for further chemical modifications and derivatization.
The mechanism of action for compounds related to 7-Bromo-2,3-dihydro-1H-benzo[b]azepine derivatives often involves interaction with gamma-aminobutyric acid receptors in the central nervous system. By binding to these receptors, these compounds enhance the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic effects. Additionally, they may influence other neurotransmission pathways and cellular signaling mechanisms .
7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid is typically characterized by:
Key chemical properties include:
Data regarding specific physical constants (like boiling point or density) may require experimental determination or further literature review.
This compound has several potential applications in scientific research:
The synthesis of 7-bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic acid (CAS 313735-42-1) relies on strategically functionalized intermediates that enable precise ring formation and bromine incorporation. Brominated aniline derivatives serve as primary building blocks, allowing regioselective cyclization through Friedel-Crafts acylation or palladium-catalyzed amidation. As evidenced by patented routes, N-protected 4-bromo-2-aminophenylacetic acid derivatives undergo intramolecular lactamization to form the seven-membered azepine core prior to carboxylation [5]. Alternative pathways employ 7-bromo-1,2,3,5-tetrahydro-3-benzazepin-4-one (CAS 740842-84-6) as a pivotal scaffold, where the ketone moiety is oxidatively functionalized to the carboxylic acid at the 4-position [6].
Halogenated precursors are indispensable for introducing the C7-bromine substituent early in the synthesis. Direct bromination of the benzo-fused ring system often suffers from poor regioselectivity, necessitating the use of pre-brominated starting materials like 4-bromo-2-nitrobenzoic acid or 7-bromo-2,3-dihydro-1H-benzo[b]azepin-4(5H)-one [6] [7]. The bromine atom’s ortho-directing effect facilitates subsequent electrophilic substitutions, while its steric bulk influences the stereoselectivity of ring-closure steps. Protecting group strategies—particularly tert-butoxycarbonyl (Boc) for the azepine nitrogen—prevent unwanted side reactions during carboxylation, as unprotected analogs undergo competitive decarboxylation or N-alkylation [5].
Table 1: Essential Intermediates for 7-Bromo-2,3-dihydro-1H-benzo[b]azepine-4-carboxylic Acid Synthesis
Intermediate | Role in Synthesis | Key Functional Groups | CAS/Identifier |
---|---|---|---|
4-Bromo-2-aminophenylacetic acid | Azepine ring formation via lactamization | Amino, carboxylic acid | N/A |
7-Bromo-1,2,3,5-tetrahydro-3-benzazepin-4-one | Carboxylic acid precursor via oxidation | Ketone | 740842-84-6 |
Boc-protected 7-bromo-2,3-dihydro-1H-azepine | Enables selective C4-carboxylation | tert-Butoxycarbonyl | 2287316-81-6 (HCl salt) |
Methyl 7-bromobenzo[b]azepine-4-carboxylate | Hydrolyzable derivative for acid production | Methyl ester | WO2019020790A1 |
Catalytic methodologies underpin efficient azepine annulation and carboxyl group installation. Palladium-catalyzed coupling features prominently in constructing the benzazepine backbone, where Buchwald-Hartwig amination joins brominated aryl halides with γ-amino esters. This method achieves >85% yield in model systems using Pd(OAc)₂/XPhos at 80–100°C, forming the C–N bond critical for the seven-membered ring [6]. For carboxylation, lithiation at C4 using n-butyllithium or lithium diisopropylamide (LDA) followed by quenching with solid CO₂ proves effective. However, this requires cryogenic conditions (−78°C) and inert atmospheres to prevent electrophilic additions to the electron-rich azepine ring [5].
Transition-metal-mediated cyclization resolves challenges associated with direct carboxylation. In one advanced approach, a Dess-Martin periodinane oxidation converts alcohol-functionalized intermediates to the carboxylic acid via aldehyde intermediates, though over-oxidation to carboxylates requires precise stoichiometry control [5]. Alternatively, rhodium-catalyzed C–H activation enables direct carboxylation using CO gas, bypassing organolithium intermediates. This method, while atom-economical, remains limited by the bromide’s tendency to participate in competitive oxidative addition [6].
Table 2: Catalytic Systems for Key Synthetic Transformations
Reaction | Catalyst/Reagent | Conditions | Yield | Selectivity Control |
---|---|---|---|---|
Azepine ring closure | Pd(OAc)₂/XPhos | 100°C, toluene, 12h | 85–92% | Chelating phosphine minimizes diarylation |
C4-Lithiation/carboxylation | LDA/CO₂(s) | −78°C, THF, anhydrous | 70–75% | Low T prevents azepine decomposition |
Oxidative carboxylation | Dess-Martin periodinane | RT, CH₂Cl₂, 2h | 60–68% | Stepwise oxidation via aldehyde |
Direct C–H carboxylation | [RhCl(COD)]₂/CO | 140°C, DMA, 24h | 55–65% | Bromide directing group required |
Reaction engineering significantly improves efficiency and purity. Temperature control during azepine ring closure is critical: temperatures exceeding 110°C promote dehydration to aromatic byproducts, while temperatures below 80°C result in incomplete cyclization. Optimal processing at 90–95°C balances reaction kinetics and thermodynamic stability [5]. Solvent selection equally influences carboxylation outcomes. Tetrahydrofuran (THF) maximizes solubility of lithiated intermediates during CO₂ quenching, whereas ethereal solvents like 1,4-dioxane suppress enolization side reactions during lactam formation [6].
Radical bromination protocols minimize polybrominated contaminants through halogen source modulation. N-Bromosuccinimide (NBS) in carbon tetrachloride at 0°C provides >95% monobromination selectivity at C7, attributed to the azepine ring’s electron-donating effect at this position [6]. For purification, crystallization from ethanol/water mixtures removes succinimide residues, while chromatography on silica gel deactivated with 5% acetic acid separates carboxylic acid products from neutral lactam impurities [2].
Process intensification via flow chemistry enhances mass transfer in exothermic steps like lithiation. Continuous reactors with residence times under 5 seconds prevent thermal degradation, improving overall yields by 15–20% compared to batch methods. Additionally, inline IR monitoring enables real-time adjustment of organolithium stoichiometry, reducing the formation of diacid byproducts [5].
Table 3: Optimization Impact on Synthesis Efficiency
Parameter | Baseline Performance | Optimized Protocol | Improvement |
---|---|---|---|
Cyclization temperature | 110°C | 95°C | Byproducts reduced from 25% to <8% |
Bromination reagent | Br₂/CHCl₃ | NBS/CCl₄ (0°C) | Monobromination selectivity >95% |
Carboxylation solvent | Diethyl ether | THF with CO₂(s) | Yield increase from 58% to 75% |
Purification method | Neutral silica chromatography | Acetic acid-deactivated silica | Recovery >90%, purity >98% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4